molecular formula C22H25N3O2 B2523278 N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide CAS No. 1286722-08-4

N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide

Cat. No. B2523278
CAS RN: 1286722-08-4
M. Wt: 363.461
InChI Key: BZQDOOOMDHZQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide is a complex organic molecule that is likely to have a multi-faceted molecular structure, given its name. This compound is not directly discussed in the provided papers, but we can infer from the related structures that it may have potential biological activity, possibly within the realm of opioid receptors or as part of a molecular framework that could exhibit interesting chemical properties.

Synthesis Analysis

The synthesis of related compounds, such as those described in the first paper, involves the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions . Although the specific synthesis of N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide is not detailed, it is likely that a similar approach could be taken. This would involve the introduction of appropriate substituents to the core structure, potentially through the use of racemic or chiral amino acids to introduce alkyl or aryl groups .

Molecular Structure Analysis

The molecular structure of compounds similar to the title compound often includes planar groups, such as aromatic rings, which can influence the overall geometry and potential intermolecular interactions. For example, the second paper describes a molecule composed of a pyridyl and a phenyl ring, which are approximately planar and form a specific angle with each other . The title compound likely has a similar complexity in its structure, with multiple rings and substituents contributing to its three-dimensional conformation.

Chemical Reactions Analysis

While the specific chemical reactions of N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide are not provided, the related compounds in the first paper exhibit biological activity as opioid kappa agonists . This suggests that the title compound may also participate in biological reactions, particularly with opioid receptors, and could be synthesized to explore such interactions further.

Physical and Chemical Properties Analysis

The physical and chemical properties of the title compound can be speculated based on the properties of structurally related compounds. For instance, the intramolecular hydrogen bonding described in the second paper contributes to the planarity of the molecule and could affect solubility and stability . The title compound may also exhibit specific physical properties such as melting point, solubility, and crystallinity, which would be influenced by its molecular structure and intermolecular interactions.

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds similar to "N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide" often involve complex synthesis processes that leverage cyclization reactions, regioselective cyclizations, and the Michael reaction to create novel chemical structures. For instance, the synthesis of azabicyclic and azaspirocyclic lactams through the cyclization of enolates derived from N-nicotinoyl and N-isonicotinoyl glycine and alanine derivatives showcases the versatility of these approaches in creating complex molecular architectures (Arnott, Clayden, & Hamilton, 2006). Moreover, the oxidation reactions of specific acetamide derivatives to generate diverse products highlight the broad range of possible modifications and derivatives that can be obtained from these compounds (Pailloux & Mlostoń, 2007).

Applications in Materials Science and Catalysis

Certain acetamide derivatives have been utilized in materials science, particularly as phase transfer catalysts. The synthesis of polymers containing acetamide structures, such as N-Methyl-N-(p-vinylbenzyl) acetamide, and their application as phase transfer catalysts for nucleophilic substitution reactions demonstrate the potential of these compounds in enhancing chemical reactions under specific conditions (Kondo, Minafuji, Inagaki, & Tsuda, 1986).

Potential in Drug Discovery and Development

Although the request specifically excludes drug use and side effects, it's worth noting that the structural features of compounds similar to the one often underpin their exploration in medicinal chemistry for their potential biological activities. Research into N-aryl(indol-3-yl)glyoxamides as antitumor agents, for example, illustrates the ongoing efforts to discover new therapeutic agents based on complex organic molecules (Marchand, Antoine, Le Baut, Czech, Baasner, & Günther, 2009).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. The compound could potentially interact with biological macromolecules such as proteins or DNA, leading to a therapeutic effect .

properties

IUPAC Name

N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-16-6-2-3-7-18(16)14-24-12-10-17-11-13-25(22(27)21(17)24)15-20(26)23-19-8-4-5-9-19/h2-3,6-7,10-13,19H,4-5,8-9,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQDOOOMDHZQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.